Cas no 58523-30-1 (Pseurotin A)

Pseurotin A is a bioactive compound with demonstrated antifungal properties. Derived from natural sources, it exhibits high selectivity against various fungal species, making it a valuable candidate for pharmaceutical applications. Its unique structure and mechanism of action contribute to its efficacy in combating fungal infections while minimizing potential side effects.
Pseurotin A structure
Pseurotin A structure
Product name:Pseurotin A
CAS No:58523-30-1
MF:C22H25NO8
Molecular Weight:431.4358
CID:367654
PubChem ID:9845622

Pseurotin A 化学的及び物理的性質

名前と識別子

    • 1-Oxa-7-azaspiro[4.4]non-2-ene-4,6-dione,8-benzoyl-2-[(1S,2S,3Z)-1,2-dihydroxy-3-hexen-1-yl]-9-hydroxy-8-methoxy-3-methyl-,(5S,8S,9R)-
    • Pseurotin A
    • 1-Oxa-7-azaspiro[4.4]non-2-ene-4,6-dione,8-benzoyl-2-[(1S,2S,3Z)-1,2-dihydroxy-3-hexen-1-yl]-9...
    • 1-Oxa-7-azaspiro[4.4]non-2-ene-4,6-dione,8-benzoyl-2-[(1S,2S,3Z)-1,2-dihydroxy-3-hexen-1-yl]-9-hydroxy-8-methoxy-3-methyl-,(5
    • (5S)-8c-benzoyl-9t-hydroxy-2-((1S,2S)-1,2-dihydroxy-hex-3c-enyl)-8t-methoxy-3-methyl-(5rO)-1-oxa-7-aza-spiro[4.4]non-2-ene-4,6-dione
    • (5S,8S,9R)-8-Benzoyl-2-[(1S,2S,3Z)-1,2-dihydroxy-3-hexenyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione
    • PB-1
    • pseurotin
    • pseurotin-A
    • NSC 348694
    • (5S,8S,9R)-8-BENZOYL-2-((1S,2S,3Z)-1,2-DIHYDROXY-3-HEXEN-1-YL)-9-HYDROXY-8-METHOXY-3-METHYL-1-OXA-7-AZASPIRO(4.4)NON-2-ENE-4,6-DIONE
    • 1-OXA-7-AZASPIRO(4.4)NON-2-ENE-4,6-DIONE, 8-BENZOYL-2-((1S,2S,3Z)-1,2-DIHYDROXY-3-HEXEN-1-YL)-9-HYDROXY-8-METHOXY-3-METHYL-, (5S,8S,9R)-
    • HY-125916
    • H73C5W8FNE
    • SCHEMBL3373591
    • DTXSID901017601
    • SMR003082518
    • NSC795663
    • 1-OXA-7-AZASPIRO(4.4)NON-2-ENE-4,6-DIONE, 8-BENZOYL-2-(1,2-DIHYDROXY-3-HEXENYL)-9-HYDROXY-8-METHOXY-3-METHYL-, (5S-(2(1R*,2R*,3Z),5.ALPHA.,8.BETA.,9.BETA.))-
    • CS-0103041
    • AKOS040762232
    • (-)-PSEUROTIN
    • MLS004257387
    • NCGC00380089-01_C22H25NO8_1-Oxa-7-azaspiro[4.4]non-2-ene-4,6-dione, 8-benzoyl-2-[(1S,2S,3Z)-1,2-dihydroxy-3-hexen-1-yl]-9-hydroxy-8-methoxy-3-methyl-, (5S,8S,9R)-
    • CHEBI:64535
    • CHEMBL253179
    • NSC-795663
    • 1-OXA-7-AZASPIRO(4.4)NON-2-ENE-4,6-DIONE, 8-BENZOYL-2-((1S,2S,3Z)-1,2-DIHYDROXY-3-HEXENYL)-9-HYDROXY-8-METHOXY-3-METHYL-, (5S,8S,9R)-
    • NSC-348694
    • (5S,8S,9R)-8-benzoyl-2-[(1S,2S,3Z)-1,2-dihydroxyhex-3-en-1-yl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione
    • 58523-30-1
    • NCGC00380089-01
    • Q15424789
    • HB4038
    • NSC348694
    • (5S,8S,9R)-8-benzoyl-2-[(Z,1S,2S)-1,2-dihydroxyhex-3-enyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione
    • 8-Benzoyl-2-[(E)-1,2-dihydroxyhex-3-enyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione
    • 8-benzoyl-2-(1,2-dihydroxyhex-3-enyl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione
    • NCGC00380982-01
    • (8S,9R)-8-Benzoyl-2-[(E,1S,2S)-1,2-dihydroxyhex-3-enyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione
    • (5S,8S,9R)-8-Benzoyl-2-((1S,2S,Z)-1,2-dihydroxyhex-3-en-1-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspironon-2-ene-4,6-dione
    • Compound NP-006189
    • AKOS040739641
    • NCGC00380982-01_C22H25NO8_8-Benzoyl-2-[(3E)-1,2-dihydroxy-3-hexen-1-yl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione
    • 2-(1'(S), 2'(S)-Dihydroxyhex-3'-ene-yl)-3-methyl-8(S)-methoxy- S-benzoyl-9(R)-hydroxy-(5S)-1-oxa-7-aza-spiro 4.4 non-2-ene-4,6-dione
    • UNII-H73C5W8FNE
    • Pseurotin A1
    • MLS000876994
    • MLSMR
    • SMR000440621
    • 11-O-Methyl pseurotin A
    • Pseurotin A2
    • Pseurotin A3
    • (-)-Pseurotin A
    • [5S-[2(1R*,2R*,3Z),5alpha,8beta,9beta]]-8-Benzoyl-2-(1,2-dihydroxy-3-hexenyl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione; (5S,8S,9R)-8-Benzoyl-2-[(1S,2S,3Z)-1,2-dihydroxy-3-hexenyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione; NSC 348694; Pseurotin
    • インチ: InChI=1S/C22H25NO8/c1-4-5-11-14(24)15(25)16-12(2)17(26)21(31-16)19(28)22(30-3,23-20(21)29)18(27)13-9-7-6-8-10-13/h5-11,14-15,19,24-25,28H,4H2,1-3H3,(H,23,29)/b11-5-/t14-,15-,19+,21+,22+/m0/s1
    • InChIKey: SLYDIPAXCVVRNY-UOWMTANKSA-N
    • SMILES: CC/C=C\[C@H](O)[C@H](O)C1=C(C([C@@]2(O1)[C@@H](O)[C@](NC2=O)(OC)C(C3=CC=CC=C3)=O)=O)C

計算された属性

  • 精确分子量: 431.15800
  • 同位素质量: 431.158
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 氢键受体数量: 9
  • 重原子数量: 31
  • 回転可能化学結合数: 7
  • 複雑さ: 814
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 5
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.5
  • トポロジー分子極性表面積: 142A^2

じっけんとくせい

  • Color/Form: Powder
  • 密度みつど: 1.41±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 126.0-126.9 ºC
  • Boiling Point: 751.5±60.0 °C at 760 mmHg
  • フラッシュポイント: 408.3±32.9 °C
  • Refractive Index: 1.626
  • PSA: 142.39000
  • LogP: 0.33160
  • じょうきあつ: 0.0±2.6 mmHg at 25°C

Pseurotin A Security Information

Pseurotin A Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P92220-5 mg
Pseurotin A
58523-30-1
5mg
¥5280.0 2021-09-08
TRC
P839635-5mg
Pseurotin A
58523-30-1
5mg
$ 1034.00 2023-09-06
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4838-1 mg
Pseurotin A
58523-30-1
1mg
¥2675.00 2022-04-26
SHENG KE LU SI SHENG WU JI SHU
sc-202300-1 mg
Pseurotin A,
58523-30-1 ≥98%
1mg
¥1,512.00 2023-07-11
BioAustralis
BIA-P1104-1mg
Pseurotin A
58523-30-1 >95% by HPLC
1mg
$150.00 2024-07-19
SHENG KE LU SI SHENG WU JI SHU
sc-202300-1mg
Pseurotin A,
58523-30-1 ≥98%
1mg
¥1512.00 2023-09-05
A2B Chem LLC
AG68036-5mg
pseurotin
58523-30-1 ≥98%
5mg
$294.00 2024-04-19
TargetMol Chemicals
TN4838-5mg
Pseurotin A
58523-30-1
5mg
¥ 5700 2024-07-19
TRC
P839635-1mg
Pseurotin A
58523-30-1
1mg
$ 287.00 2023-09-06
TargetMol Chemicals
TN4838-1 mg
Pseurotin A
58523-30-1 98%
1mg
¥ 4,900 2023-07-10

Pseurotin A 関連文献

Pseurotin Aに関する追加情報

Introduction to Pseurotin A (CAS No: 58523-30-1)

Pseurotin A is a naturally occurring flavonoid compound derived from the fungus Pseurotus ostreatus. This compound has garnered significant attention in the field of pharmaceutical and biochemical research due to its unique structural properties and a broad spectrum of biological activities. With a CAS number of 58523-30-1, Pseurotin A has been extensively studied for its potential applications in drug development, particularly in the treatment of various inflammatory and neurodegenerative disorders. The compound’s molecular structure, characterized by a flavonol backbone with specific glycosylation patterns, contributes to its remarkable bioactivity, making it a subject of intense interest among researchers.

The chemical formula of Pseurotin A is C21H20O11, and it exhibits a molecular weight of approximately 456.39 g/mol. Its structural complexity, including multiple hydroxyl groups and a glycosidic linkage, allows for diverse interactions with biological targets. These interactions have been the focus of numerous preclinical studies aimed at elucidating its mechanism of action. Pseurotin A has demonstrated potent anti-inflammatory properties by inhibiting key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This makes it a promising candidate for therapeutic intervention in chronic inflammatory conditions.

In recent years, the pharmacological potential of Pseurotin A has been further explored in the context of neuroprotection. Studies have shown that this flavonoid can cross the blood-brain barrier and exert protective effects against oxidative stress and neuroinflammation, which are hallmark features of neurodegenerative diseases like Alzheimer’s and Parkinson’s. The ability of Pseurotin A to modulate microglial activation and reduce the production of neurotoxic reactive oxygen species (ROS) has been particularly noteworthy. These findings align with the growing body of evidence suggesting that natural products derived from fungi may hold key insights into novel therapeutic strategies for neurological disorders.

The synthesis and isolation of Pseurotin A have also been refined through advanced chemical methodologies. Researchers have developed efficient protocols for its extraction from fungal biomass, as well as synthetic routes that allow for scalable production. These advancements are crucial for translating preclinical findings into clinical applications. The structural diversity inherent in Pseurotin A has also inspired the design of semi-synthetic derivatives aimed at enhancing its bioavailability and pharmacological efficacy. Such derivatives are being evaluated in ongoing clinical trials to assess their potential as lead compounds for novel drug candidates.

Beyond its therapeutic applications, Pseurotin A has shown promise in other areas of biomedical research. For instance, its antimicrobial properties have been investigated, revealing its ability to inhibit the growth of certain pathogenic bacteria and fungi. This dual functionality—both anti-inflammatory and antimicrobial—makes Pseurotin A a versatile compound with broad applications in medicine and biotechnology. The natural origin of this compound also aligns with the growing trend toward green chemistry and sustainable drug development practices.

The regulatory landscape surrounding Pseurotin A is evolving as more data becomes available on its safety and efficacy. Regulatory agencies are closely monitoring clinical trials involving derivatives of this flavonoid to ensure that they meet stringent standards before being approved for human use. The collaborative efforts between academic researchers, pharmaceutical companies, and regulatory bodies are essential in navigating these complexities and bringing safe, effective treatments to patients in need.

In conclusion, Pseurotin A (CAS No: 58523-30-1) represents a significant advancement in natural product research due to its multifaceted biological activities and therapeutic potential. Its ability to modulate inflammatory pathways, protect against neurodegenerative damage, and exhibit antimicrobial properties positions it as a cornerstone compound in modern drug discovery. As research continues to uncover new insights into its mechanisms of action, it is likely that Pseurotin A will play an increasingly important role in addressing some of today’s most pressing medical challenges.

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